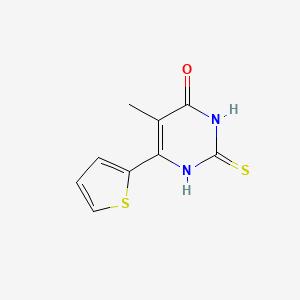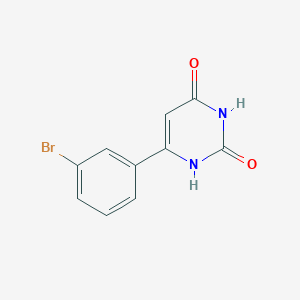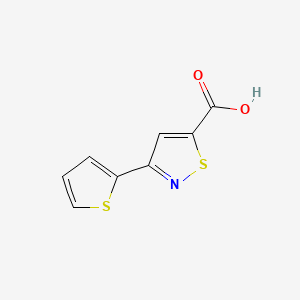![molecular formula C14H19NO2 B1467120 [1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol CAS No. 1455778-70-7](/img/structure/B1467120.png)
[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol
Vue d'ensemble
Description
1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol, also known as DMP, is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of pyrrolidine, which is a five-membered heterocyclic compound containing one nitrogen atom. DMP is a colorless, odorless, and water-soluble compound that is relatively stable. It has been used in a variety of scientific studies, including those involving the synthesis of other compounds, drug delivery, and the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Methanol as a Chemical Marker in Transformer Insulating Oil
- Methanol has been identified as a marker for assessing the condition of solid insulation in power transformers. Its presence in transformer oil, identified through thermal ageing tests with oil-immersed insulating papers, suggests its potential as an indicator of cellulosic solid insulation ageing. Analytical methods for its determination include headspace gas chromatography with mass spectrometry or flame ionization detector. The kinetic studies and field-testing results demonstrate methanol's utility in monitoring cellulosic insulation degradation, with expectations of its routine use by utilities in the future (Jalbert et al., 2019).
Methanol in the Synthesis of Dimethyl Ether
- Research on the dehydration of methanol to produce dimethyl ether (DME), a clean fuel and valuable chemical, highlights the development of heterogeneous catalysts for this process. Various catalysts, including γ-Al2O3 and zeolites, have been studied for methanol dehydration. This work emphasizes the importance of catalyst preparation and analysis in enhancing the efficiency of DME production from methanol (Bateni & Able, 2018).
Methanol's Role in Atmospheric Chemistry
- Methanol is significant in atmospheric chemistry, being the second most abundant volatile organic compound in the troposphere. Ecosystem-scale methanol flux data from various sites have revealed its bi-directional exchange at the ecosystem level, with methanol adsorption and eventual removal from surface wetness contributing to atmospheric methanol budgets. This understanding is crucial for global methanol budgets and its role in atmospheric chemistry (Wohlfahrt et al., 2015).
Mécanisme D'action
Indole Derivatives
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Pyrrolidine Compounds
Pyrrolidine is a five-membered ring and is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been found in bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propriétés
IUPAC Name |
(3,5-dimethylphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-5-11(2)7-13(6-10)14(17)15-4-3-12(8-15)9-16/h5-7,12,16H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFQDQFALQMZKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCC(C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1467056.png)
